![molecular formula C19H21ClN2O B4602184 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B4602184.png)
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide is a chemical compound that features a cyclohexane ring bonded to a carboxamide group, which is further connected to a 4-chlorophenyl and pyridin-3-ylmethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as the vascular endothelial growth factor receptor 1 (vegfr1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and metastasis of cancer cells .
Mode of Action
Based on the structure of the compound and its similarity to other molecules, it can be hypothesized that it may interact with its target through hydrogen bonding or π-π stacking interactions .
Biochemical Pathways
If the compound does indeed target vegfr1, it could potentially affect angiogenesis and other related pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
If the compound does indeed target vegfr1, it could potentially inhibit angiogenesis, thereby preventing the growth and metastasis of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to exhibit diverse biological and pharmacological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of N-[(4-chlorophenyl)(3-pyridin-3-yl)methyl]cyclohexanecarboxamide in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with pyridine-3-carboxaldehyde to form an intermediate, which is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- (4-chlorophenyl)(pyridin-3-yl)methanone
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
Uniqueness
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a carboxamide group and the presence of both 4-chlorophenyl and pyridin-3-ylmethyl groups make it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-10-8-14(9-11-17)18(16-7-4-12-21-13-16)22-19(23)15-5-2-1-3-6-15/h4,7-13,15,18H,1-3,5-6H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTUBIBEMFAMCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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